Z-Phe-his-leu-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-his-leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) group is used as a protecting group for the N-terminal amino acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions

Z-Phe-his-leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this tripeptide by ACE results in the cleavage of the peptide bond, yielding His-Leu and other fragments .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include enzymes like ACE, as well as chemical reagents such as o-phthalaldehyde for the quantification of reaction products . The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from the hydrolysis of this compound by ACE are His-Leu and other peptide fragments. These products can be quantified and analyzed using various biochemical assays .

Aplicaciones Científicas De Investigación

Z-Phe-his-leu-OH has numerous applications in scientific research:

Pharmacology: It is used to study the activity of ACE and its inhibitors, which are important in the treatment of hypertension and cardiovascular diseases.

Biochemistry: The compound serves as a model substrate for studying peptide hydrolysis and enzyme kinetics.

Molecular Biology: It is utilized in the investigation of peptide-protein interactions and the development of peptide-based drugs.

Industry: this compound is employed in the production of diagnostic assays and as a standard in analytical techniques.

Mecanismo De Acción

The primary mechanism of action of Z-Phe-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between phenylalanine and histidine, resulting in the formation of His-Leu and other fragments . This reaction is crucial for the regulation of blood pressure, as ACE converts angiotensin I to the potent vasoconstrictor angiotensin II .

Comparación Con Compuestos Similares

Similar Compounds

Z-Phe-Leu: Another tripeptide substrate for ACE, differing by the absence of histidine.

Z-Phe-Ala-OH: A similar compound used in peptide synthesis and enzyme studies.

Uniqueness

Z-Phe-his-leu-OH is unique due to the presence of histidine, which plays a critical role in its interaction with ACE. This makes it a valuable tool for studying the enzyme’s specificity and mechanism of action .

Actividad Biológica

Z-Phe-His-Leu-OH, a peptide compound, has garnered significant attention in biochemical research due to its role as a substrate for angiotensin-converting enzyme (ACE). This article delves into the biological activity of this compound, exploring its enzymatic interactions, kinetic properties, and applications in research.

Chemical Structure and Properties

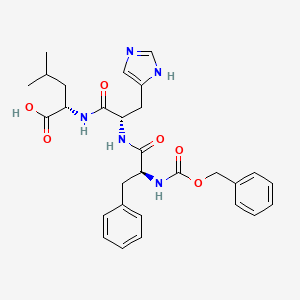

- Molecular Formula : C₁₉H₂₃N₅O₄

- Molecular Weight : 373.42 g/mol

- CAS Number : 28458-19-7

This compound features a Z-protected phenylalanine (Phe), histidine (His), and leucine (Leu) sequence, which contributes to its stability and reactivity in enzymatic assays.

Substrate for Angiotensin-Converting Enzyme (ACE)

This compound serves as a substrate for ACE, which is crucial in the renin-angiotensin system that regulates blood pressure. The cleavage of this peptide by ACE results in the formation of His-Leu, which can be quantified using fluorescent methods. This property makes this compound valuable in studying ACE activity and inhibition.

Table 1: Enzymatic Kinetics of this compound

| Parameter | Value |

|---|---|

| Km (mM) | 0.91 |

| kcat (s⁻¹) | 69.0 |

| kcat/Km (mM⁻¹·s⁻¹) | 75 |

The kinetic parameters indicate that this compound is efficiently hydrolyzed by ACE, with a relatively low Km value suggesting high substrate affinity.

Case Studies

- ACE Activity Measurement : In a study assessing ACE activity using fluorogenic substrates, this compound was utilized to evaluate enzyme kinetics under various conditions. The study highlighted that modifications to the peptide structure could significantly affect hydrolysis rates and enzyme affinity .

- Inhibition Studies : Research has shown that certain inhibitors can affect the hydrolysis of this compound by ACE. For instance, the presence of specific organic solvents was observed to inhibit enzymatic activity, underscoring the importance of environmental conditions in biochemical assays .

- Clinical Applications : The use of this compound in clinical settings has been explored for its potential in diagnosing and monitoring conditions related to the renin-angiotensin system, including hypertension and heart failure. Its ability to serve as a reliable substrate for ACE makes it a candidate for further research in therapeutic contexts .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYCHBQXOKSLT-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Z-Phe-His-Leu-OH and how is it used in research on the Renin-Angiotensin System (RAS)?

A1: this compound (also known as Z-FHL) is a synthetic peptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the RAS, a hormone system that regulates blood pressure and fluid balance in the body [, ]. In research settings, this compound is frequently used to measure ACE activity. This involves incubating the enzyme with the substrate and measuring the rate of product formation, providing insights into ACE activity levels. This is particularly relevant in studies investigating the role of the RAS in conditions like hypertension, cardiovascular disease, and diabetic nephropathy [, ].

Q2: The research papers mention using this compound alongside another substrate, hippuryl-His-Leu-OH (h-HL), to investigate different ACE domains. What is the significance of this approach?

A2: ACE possesses two active catalytic domains, referred to as the N-domain and C-domain. Interestingly, these domains exhibit different substrate specificities and potentially distinct physiological roles []. By employing both this compound and hippuryl-His-Leu-OH as substrates, researchers can assess the activity of each domain independently. Specifically, the ratio of this compound hydrolysis to hippuryl-His-Leu-OH hydrolysis provides a measure of the relative activity of the N-domain []. This approach enables a more nuanced understanding of ACE activity and its potential implications in various health conditions. For example, in the study on dyslipidemia in children, an elevated this compound/hippuryl-His-Leu-OH ratio suggested increased N-domain activity, which might be relevant to cardiovascular risk [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.